Cas no 2055119-32-7 (1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid)
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2055119-32-7x500.png)
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-fluoro-
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- インチ: 1S/C14H19FN2O2Si/c1-14(2,3)20(4,5)17-7-6-9-11(13(18)19)10(15)8-16-12(9)17/h6-8H,1-5H3,(H,18,19)
- InChIKey: HKMHFHVSASEPEC-UHFFFAOYSA-N
- ほほえんだ: C12N([Si](C(C)(C)C)(C)C)C=CC1=C(C(O)=O)C(F)=CN=2
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI44691-100mg |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid |
2055119-32-7 | 98% | 100mg |
$134.00 | 2024-04-20 | |
1PlusChem | 1P00I4DV-1g |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid |
2055119-32-7 | 98% | 1g |
$728.00 | 2025-02-28 | |
1PlusChem | 1P00I4DV-100mg |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid |
2055119-32-7 | 98% | 100mg |
$175.00 | 2025-02-28 | |
A2B Chem LLC | AI44691-250mg |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid |
2055119-32-7 | 98% | 250mg |
$255.00 | 2024-04-20 | |
A2B Chem LLC | AI44691-1g |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid |
2055119-32-7 | 98% | 1g |
$554.00 | 2024-04-20 | |
1PlusChem | 1P00I4DV-250mg |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid |
2055119-32-7 | 98% | 250mg |
$335.00 | 2025-02-28 |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 2055119-32-7)
The compound 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 2055119-32-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a pyrrolopyridine core with a fluorine substituent and a tert-butyldimethylsilyl (TBS) protecting group, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its role in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the primary research objectives surrounding this compound has been to explore its utility in the synthesis of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The fluorinated pyrrolopyridine scaffold of 2055119-32-7 provides a versatile platform for structural modifications, enabling the design of potent and selective kinase inhibitors. Recent publications have highlighted its use in the development of inhibitors targeting specific kinases such as JAK (Janus kinase) and FLT3 (FMS-like tyrosine kinase 3), which are relevant in oncology and immunology.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid and its subsequent conversion into a series of JAK2 inhibitors. The study reported that the TBS-protected intermediate facilitated the introduction of additional functional groups while maintaining the integrity of the fluoropyrrolopyridine core. The resulting inhibitors exhibited nanomolar potency against JAK2 and favorable selectivity profiles, underscoring the compound's value in medicinal chemistry.
Another area of interest has been the compound's application in the development of FLT3 inhibitors for acute myeloid leukemia (AML). A recent preclinical study, detailed in Bioorganic & Medicinal Chemistry Letters, utilized 2055119-32-7 as a starting material to synthesize a novel class of FLT3 inhibitors. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity and pharmacokinetic properties. The lead compounds derived from this scaffold demonstrated significant anti-leukemic activity in vitro and in vivo, suggesting their potential as clinical candidates.
Beyond its role in kinase inhibitor development, 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid has also been investigated for its utility in other therapeutic areas. For instance, a 2022 study in ACS Chemical Biology explored its incorporation into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade target proteins. The fluoropyrrolopyridine moiety was found to enhance the binding affinity of the PROTACs for their target proteins, thereby improving their degradation efficiency.
In conclusion, recent research on 2055119-32-7 has highlighted its versatility and importance as a building block in medicinal chemistry. Its applications span from kinase inhibitor development to innovative therapeutic modalities like PROTACs, demonstrating its broad utility in drug discovery. Future studies are expected to further explore its potential in other therapeutic contexts and optimize its synthetic pathways for large-scale production. As the field advances, this compound is likely to remain a focal point for researchers seeking to develop next-generation therapeutics.
2055119-32-7 (1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid) 関連製品
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